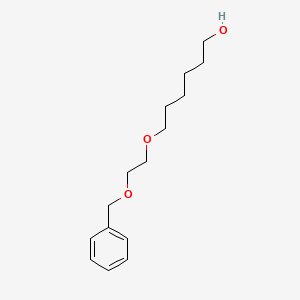

6-(2-(Benzyloxy)ethoxy)hexan-1-ol

Description

Contextualization of 6-(2-(Benzyloxy)ethoxy)hexan-1-ol within advanced synthetic methodologies and functional molecule design.

This compound is a prime example of a precisely engineered polyether alcohol, designed to serve as a versatile building block in advanced synthetic applications. Its structure is bifunctional, featuring a primary alcohol at one end and a benzyl-protected diethylene glycol moiety at the other. This configuration makes it an ideal synthon, particularly as a linker in the construction of heterobifunctional molecules.

In the realm of functional molecule design, this compound is particularly relevant to the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). pnas.orgamericanpharmaceuticalreview.comspirochem.comnews-medical.netacs.orgnih.gov PROTACs are complex molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. pnas.orgulisboa.ptnih.gov ADCs, on the other hand, link a potent cytotoxic drug to an antibody that targets cancer cells. americanpharmaceuticalreview.comnews-medical.netacs.org In both cases, the linker component is critical for the molecule's efficacy, influencing its stability, solubility, and the spatial orientation of the two binding moieties. spirochem.comnews-medical.net The oligo(ethylene glycol) and hexyl chain of this compound provide the necessary length and flexibility, while the terminal alcohol offers a reactive handle for conjugation to either the targeting ligand or the therapeutic payload.

The synthesis of such complex therapeutic agents often involves multi-step sequences where different parts of the molecule are assembled sequentially. The presence of a protected hydroxyl group (the benzyloxy ether) and a free hydroxyl group allows for selective chemical transformations at either end of the molecule, a key strategy in convergent synthesis.

Significance of benzyloxy and oligo(ethylene glycol) ether moieties as versatile synthons and protecting groups.

The functional groups within this compound each play a crucial role in its utility as a synthetic intermediate.

The benzyloxy group serves as a robust and reliable protecting group for the hydroxyl function. organic-chemistry.orgweebly.comyoutube.comresearchgate.net Protecting groups are essential in multi-step organic synthesis to prevent a reactive functional group from undergoing unwanted reactions while other parts of the molecule are being modified. weebly.comresearchgate.net The benzyl (B1604629) ether is particularly advantageous because it is stable under a wide range of reaction conditions, including acidic and basic environments, as well as in the presence of many oxidizing and reducing agents. youtube.com It can be selectively removed under mild conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl ether to regenerate the alcohol without affecting many other functional groups. organic-chemistry.orgyoutube.com This orthogonality allows for precise deprotection at a desired stage of the synthesis. fiveable.me

Overview of research domains benefiting from precisely engineered alkoxyhexanol scaffolds.

Precisely engineered alkoxyhexanol scaffolds, such as this compound, are instrumental in several cutting-edge research domains, primarily within medicinal chemistry and drug discovery.

Oncology: The development of targeted cancer therapies is a major area of application. These scaffolds form the backbone of linkers used in PROTACs designed to degrade oncogenic proteins in cancers like castration-resistant prostate cancer and KRAS-mutant colorectal cancer. pnas.orgnih.govnih.gov They are also integral to the architecture of ADCs, which aim to deliver highly potent toxins specifically to tumor cells, thereby reducing systemic toxicity. americanpharmaceuticalreview.comnews-medical.netacs.org

Infectious Diseases: The design of novel therapeutics for infectious diseases also utilizes such linkers. For instance, in the development of new antitubercular agents, linker chemistry is crucial for connecting the pharmacophore to other moieties that can enhance efficacy and improve drug-like properties. nih.gov

Bioconjugation and Chemical Biology: Beyond therapeutics, these linkers are fundamental tools in chemical biology for creating molecular probes and diagnostic agents. nih.govrsc.orguq.edu.au The ability to conjugate different molecules, such as a fluorescent dye and a targeting peptide, allows for the creation of agents for imaging and studying biological processes. rsc.org The bifunctional nature of these scaffolds is key to linking two dissimilar components under biocompatible conditions. nih.govnih.gov

The common thread across these domains is the need for molecules that can interact with biological systems in a highly specific and controlled manner. The alkoxyhexanol scaffold provides a modular and tunable platform to achieve this, enabling the synthesis of sophisticated molecules with precisely defined architectures and functions.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2111836-19-0 | cymitquimica.comsigmaaldrich.com |

| Molecular Formula | C₁₅H₂₄O₃ | sigmaaldrich.com |

| Molecular Weight | 252.35 g/mol | cymitquimica.comsigmaaldrich.com |

| IUPAC Name | 6-[2-(phenylmethoxy)ethoxy]hexan-1-ol | sigmaaldrich.com |

| Purity | ≥95% | cymitquimica.comsigmaaldrich.com |

| Storage Temperature | 0-8 °C | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(2-phenylmethoxyethoxy)hexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c16-10-6-1-2-7-11-17-12-13-18-14-15-8-4-3-5-9-15/h3-5,8-9,16H,1-2,6-7,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWDPLYGNIQAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 2 Benzyloxy Ethoxy Hexan 1 Ol

Retrosynthetic analysis and identification of key synthetic precursors.

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ethz.ch For 6-(2-(Benzyloxy)ethoxy)hexan-1-ol, two primary disconnections are considered at the ether linkages (C-O bonds).

Disconnection A (C1-O bond): This disconnection breaks the bond between the hexanol backbone and the ethoxy group. This leads to two key precursors: 6-bromohexan-1-ol (or a similar electrophile) and 2-(benzyloxy)ethanol (B1666784). The hydroxyl group on the hexanol fragment would need to be protected during this step.

Disconnection B (C1'-O bond): This approach breaks the bond between the oxygen and the benzyl (B1604629) group, yielding 2-(6-hydroxyhexyloxy)ethanol and a benzyl halide.

Disconnection C (Functional Group Interconversion): A powerful strategy involves disconnecting the molecule to reveal more fundamental building blocks through functional group interconversion. By disconnecting the ether bond between the two main chains and considering the terminal alcohol as a reduced form of a carboxylic acid ester, we identify key precursors. A logical pathway involves the reaction between a derivative of 1,6-hexanediol (B165255) and a derivative of 2-(benzyloxy)ethanol.

Based on this analysis, the most strategically sound precursors are:

1,6-Hexanediol or its derivatives: Such as 1,6-dibromohexane (B150918) or 6-bromohexan-1-ol.

2-(Benzyloxy)ethanol: This precursor contains the pre-assembled benzyloxyethyl moiety.

Benzyl bromide and Diethylene Glycol derivatives: An alternative route could involve building the molecule from a benzyl halide and a suitable polyethylene (B3416737) glycol derivative.

A particularly efficient route, suggested by syntheses of similar structures, involves the reaction of 2-benzyloxyethanol with a large excess of 1,6-dibromohexane. google.com This approach uses stoichiometry to favor the formation of the mono-etherified product, ({2-[(6-bromohexyl)oxy]ethoxy}methyl)benzene, which is a direct precursor to the target molecule after hydrolysis.

Convergent and linear synthetic strategies for the construction of the benzyloxyethoxyhexanol backbone.

Convergent Synthesis: A convergent approach assembles key fragments independently before a final coupling reaction. chemistnotes.com A practical convergent strategy involves the initial synthesis of a key intermediate, ({2-[(6-bromohexyl)oxy]ethoxy}methyl)benzene , from 2-benzyloxyethanol and 1,6-dibromohexane. google.com This intermediate is then subjected to a nucleophilic substitution reaction (e.g., hydrolysis or reaction with a formate (B1220265) salt followed by hydrolysis) to replace the bromine with a hydroxyl group, yielding the final product in a highly efficient manner. This strategy is generally more efficient as it builds the main backbone in a single, high-yielding step from readily available materials. fiveable.memsu.edu

Chemo- and regioselective etherification reactions.

The formation of the ether linkage is the cornerstone of this synthesis. The Williamson ether synthesis is the most common and versatile method, involving the reaction of an alkoxide with an alkyl halide. libretexts.org

Achieving chemo- and regioselectivity is critical, especially when dealing with diols like 1,6-hexanediol. Reacting a diol directly with a benzylating or ethoxybenzylating agent often leads to a mixture of mono-etherified, di-etherified, and unreacted starting material.

Strategies for Selective Etherification:

Use of a Protective Group: One of the hydroxyl groups of 1,6-hexanediol can be selectively protected, allowing the other to react cleanly. The protecting group is then removed in a later step.

Stoichiometric Control: As demonstrated in the synthesis of the related bromo-intermediate, using a large excess of the di-halogenated reagent (e.g., 1,6-dibromohexane) can statistically favor the mono-alkylation of the alcohol (2-benzyloxyethanol). google.com

Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), is highly effective for Williamson ether synthesis, especially when one reactant is in an aqueous phase (like NaOH) and the other is in an organic phase. google.com This technique enhances the nucleophilicity of the alkoxide and accelerates the reaction. numberanalytics.comnumberanalytics.com

A documented procedure for a closely related intermediate involves vigorously stirring a mixture of 2-benzyloxyethanol, 1,6-dibromohexane, 50% aqueous sodium hydroxide (B78521), and a catalytic amount of tetrabutylammonium bromide at room temperature. google.com This method provides the mono-etherified product in good yield (78%), demonstrating excellent chemo- and regioselectivity. google.com

Selective reduction pathways for hydroxyl group formation.

If the synthesis were to proceed from a precursor containing a carboxylic acid or ester (for example, a derivative of adipic acid), a selective reduction would be required to form the primary alcohol without affecting the ether linkage or the benzyl group.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.com It is highly effective for this transformation; however, it is non-selective and would also reduce other susceptible functional groups. masterorganicchemistry.comharvard.edu

A key consideration is the stability of the benzyl ether under the reduction conditions. While typically stable, harsh conditions or the presence of certain catalysts could lead to hydrogenolysis (cleavage) of the benzyl group. Therefore, milder and more selective reducing agents are often preferred.

Comparison of Reducing Agents for Ester Reduction:

| Reducing Agent | Reactivity with Esters | Selectivity | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | High | Low (reduces many functional groups) | Anhydrous ether or THF, followed by aqueous workup masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Very Low / Unreactive | High (selective for aldehydes/ketones) | Not suitable for ester reduction libretexts.org |

| Diisobutylaluminum Hydride (DIBAL-H) | High | High (can stop at aldehyde at low temp.) | Toluene (B28343) or Hexane, -78 °C to isolate aldehyde libretexts.org |

| Lithium Borohydride (LiBH₄) | Moderate | Good (reduces esters in the presence of carboxylic acids) | Ether or THF harvard.edu |

For the conversion of an ester to this compound, LiAlH₄ would be effective, as the ether linkages are generally inert to it. masterorganicchemistry.com The reaction involves a nucleophilic acyl substitution followed by a second hydride addition to the intermediate aldehyde. libretexts.org

Multi-step reaction sequences and cascade processes.

The synthesis of this compound is inherently a multi-step process. An efficient sequence minimizes the number of separate operations (e.g., reactions, isolations, and purifications).

A plausible multi-step sequence:

Step 1: Etherification. Reaction of 2-benzyloxyethanol with excess 1,6-dibromohexane under phase-transfer conditions to form ({2-[(6-bromohexyl)oxy]ethoxy}methyl)benzene. google.com

Step 2: Hydrolysis. Conversion of the terminal bromide to a hydroxyl group. This can be achieved by heating with an aqueous base or, more mildly, by reaction with potassium formate followed by hydrolysis of the resulting formate ester.

Optimization of reaction parameters for enhanced yield, purity, and sustainability.

Optimizing reaction conditions is crucial for maximizing yield, ensuring high purity, and making the process more sustainable by reducing waste and energy consumption. numberanalytics.com The key step to optimize in the proposed synthesis is the Williamson ether synthesis.

Factors for Optimization in Williamson Ether Synthesis:

| Parameter | Options | Effect on Reaction |

| Base | NaH, KOtBu, NaOH, K₂CO₃ | Stronger bases like NaH or KOtBu generate the alkoxide more completely, often leading to higher yields. numberanalytics.com |

| Solvent | DMF, DMSO, THF, Acetonitrile (B52724) | Polar aprotic solvents (DMF, DMSO) are preferred as they solvate the cation, enhancing the nucleophilicity of the alkoxide ion and increasing reaction rates. numberanalytics.com |

| Temperature | Room Temp. to Reflux | Higher temperatures increase the reaction rate but can also promote side reactions like elimination, especially with secondary or tertiary halides. numberanalytics.com |

| Catalyst | Phase-Transfer Catalysts (e.g., TBAB), Crown Ethers | These additives enhance the reactivity of the nucleophile and can significantly accelerate the reaction, allowing for milder conditions. numberanalytics.comnumberanalytics.com |

Catalyst screening and reaction condition refinement.

A systematic approach to optimization involves screening various catalysts and refining conditions such as temperature, solvent, and reaction time. numberanalytics.comresearchgate.net For the etherification step, a catalyst screen could compare different phase-transfer catalysts or the use of no catalyst at all.

Modern techniques such as microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improve yields. numberanalytics.comsacredheart.edusacredheart.edu An optimization study for a Williamson ether synthesis could involve comparing conventional heating to microwave irradiation, while also screening different bases and solvents. sacredheart.edu For example, a study on the synthesis of 1-ethoxydodecane (B3193551) found that microwave irradiation for 3 minutes at 123°C provided a significantly higher yield compared to a 60-70 minute conventional reflux. sacredheart.edusacredheart.edu This highlights the potential for significant process intensification.

Sustainability can be improved by choosing less toxic solvents, using recyclable catalysts, and optimizing conditions to minimize energy consumption and by-product formation. numberanalytics.com

Solvent Selection and Reaction Medium Considerations

The synthesis of this compound, typically achieved via a Williamson ether synthesis, is highly dependent on the choice of solvent and the nature of the reaction medium. This reaction involves the nucleophilic substitution of a halide by an alkoxide. The solvent's role is multifaceted, influencing the solubility of reactants, the reactivity of the nucleophile, and the rates of competing side reactions. wikipedia.org

Polar aprotic solvents are particularly favored for this synthesis. wikipedia.org Solvents such as N,N-dimethylformamide (DMF) and acetonitrile can effectively solvate the counter-ion (e.g., Na⁺ or K⁺) of the alkoxide, leaving the oxygen anion more exposed and, therefore, more nucleophilic. wikipedia.orgbyjus.com This leads to an enhanced reaction rate for the desired Sɴ2 pathway. wikipedia.org In contrast, protic solvents like ethanol (B145695) or water can solvate the alkoxide ion itself through hydrogen bonding, which reduces its nucleophilicity and slows the reaction. wikipedia.orgchemistrytalk.org

Another critical consideration is the potential for side reactions, primarily the E2 elimination of the alkylating agent, which competes with the Williamson ether synthesis. chemistrytalk.org The choice of solvent can tip the balance between substitution and elimination. wikipedia.org Non-polar solvents tend to slow the reaction rate significantly. wikipedia.org

Phase-transfer catalysis (PTC) offers an effective alternative reaction medium, particularly in industrial settings. wikipedia.org This technique is useful when the nucleophile (the alkoxide) is soluble in an aqueous phase while the organic substrate is soluble in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide, facilitates the transfer of the alkoxide from the aqueous to the organic phase, allowing the reaction to proceed. google.com A patented method for a similar compound, ({2-[(6-bromohexyl)oxy]ethoxy}methyl)benzene, utilizes a biphasic system of 50% aqueous sodium hydroxide and an organic solvent with tetrabutylammonium bromide as the catalyst, demonstrating a practical application of this approach. google.com

The selection of an appropriate solvent system is therefore a crucial optimization step in the synthesis of this compound, directly impacting reaction efficiency, yield, and purity.

Table 1: Influence of Solvent on Williamson Ether Synthesis

| Solvent Type | Examples | Effect on Reaction Rate | Rationale |

|---|---|---|---|

| Polar Aprotic | DMF, Acetonitrile, DMSO wikipedia.orgchemistrytalk.orgmasterorganicchemistry.com | Strong acceleration wikipedia.org | Solvates the cation, enhancing the nucleophilicity of the free alkoxide ion. wikipedia.org |

| Protic | Water, Ethanol chemistrytalk.org | Strong deceleration wikipedia.org | Solvates the alkoxide nucleophile through hydrogen bonding, reducing its reactivity. chemistrytalk.org |

| Apolar | Toluene, Hexane chemistrytalk.orggoogle.com | Slows reaction rate wikipedia.org | Low solubility of the alkoxide salt leads to a heterogeneous reaction and slower rates. |

| Biphasic (with PTC) | Water/Organic Solvent google.com | Efficient reaction | A phase-transfer catalyst shuttles the nucleophile across the phase boundary to react with the substrate. google.com |

Green Chemistry Principles and Atom Economy in the Synthesis of Benzyloxyethoxyhexanol Derivatives

The application of green chemistry principles to the synthesis of this compound and its derivatives is essential for developing environmentally sustainable and economically viable processes. pandawainstitute.comchemmethod.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com Key principles include waste prevention, maximizing atom economy, using safer solvents, and improving energy efficiency. pandawainstitute.com

Atom Economy: Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage.

For a plausible synthesis of this compound via the Williamson ether synthesis, reacting the sodium salt of 2-(benzyloxy)ethanol with 6-chlorohexan-1-ol, the reaction would be:

C₉H₁₁NaO₂ + C₆H₁₃ClO → C₁₅H₂₄O₃ + NaCl

Molecular Mass of this compound (C₁₅H₂₄O₃): 252.35 g/mol cymitquimica.com

Molecular Mass of Sodium 2-benzyloxyethoxide (C₉H₁₁NaO₂): 174.18 g/mol

Molecular Mass of 6-chlorohexan-1-ol (C₆H₁₃ClO): 136.62 g/mol

Molecular Mass of Sodium Chloride (NaCl): 58.44 g/mol

The atom economy would be calculated as: [Mass of C₁₅H₂₄O₃] / ([Mass of C₉H₁₁NaO₂] + [Mass of C₆H₁₃ClO]) * 100 = [252.35] / ([174.18] + [136.62]) * 100 = [252.35] / [310.80] * 100 ≈ 81.2%

While this demonstrates good efficiency, a significant portion of the reactant atoms ends up in the sodium chloride byproduct. Alternative synthetic routes that are catalytic rather than stoichiometric could potentially offer higher atom economy.

Green Chemistry Approaches: Beyond atom economy, other green chemistry strategies can be applied. The use of safer, less toxic, and biodegradable solvents is a key consideration. pandawainstitute.com While solvents like DMF are effective, their toxicity profile encourages the search for greener alternatives. The use of natural catalysts, such as lemon juice as demonstrated in the synthesis of other heterocyclic compounds, represents an innovative and eco-friendly approach. nih.gov

Furthermore, improving energy efficiency by using alternative energy sources like microwave irradiation or solar energy can significantly reduce the environmental footprint of the synthesis. nih.govmdpi.comfrontiersin.org Microwave-assisted synthesis, for instance, often leads to dramatically shorter reaction times and higher yields with reduced solvent volumes. mdpi.com

Table 2: Comparison of Synthetic Approaches for Benzyloxyethoxyhexanol Derivatives

| Metric | Traditional Approach (e.g., Williamson Ether Synthesis) | Greener Alternative Approach |

|---|---|---|

| Solvents | Often uses polar aprotic solvents like DMF or DMSO. wikipedia.org | Explores use of safer solvents, solvent-free conditions, or natural catalysts. pandawainstitute.comnih.gov |

| Energy Input | Typically requires heating for several hours (e.g., 50-100 °C for 1-8 hours). byjus.com | Utilizes energy-efficient methods like microwave or solar power, reducing reaction times. nih.govmdpi.com |

| Atom Economy | Moderate to good (e.g., ~81% for the sample reaction), but generates salt byproduct. | Aims for higher atom economy through catalytic cycles or addition reactions. epfl.ch |

| Catalysis | May use stoichiometric bases (e.g., NaH) or phase-transfer catalysts. google.commasterorganicchemistry.com | Employs recyclable catalysts, biocatalysts (e.g., enzymes), or natural acids. nih.govfrontiersin.org |

Chemical Reactivity and Mechanistic Investigations of 6 2 Benzyloxy Ethoxy Hexan 1 Ol

Reactions involving the primary hydroxyl functionality.

The primary hydroxyl group is a key site for various functionalization reactions, including esterification, oxidation, etherification, and amination. These transformations allow for the introduction of new functional groups and the extension of the carbon chain.

Esterification and transesterification reactions for functionalization.

Esterification is a fundamental reaction for the derivatization of the primary alcohol of 6-(2-(Benzyloxy)ethoxy)hexan-1-ol. This process typically involves reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid catalyst. The direct esterification with a carboxylic acid is an equilibrium-controlled process, and various methods can be employed to drive the reaction towards the ester product. ntnu.edu.tw

Transesterification, the conversion of one ester to another, can also be utilized for the functionalization of this alcohol, often catalyzed by metal species like oxotitanium compounds. ntnu.edu.tw While specific studies detailing the esterification of this compound are not prevalent, the reactivity of its primary alcohol is expected to be similar to other primary alcohols under standard conditions. For instance, various Lewis acids, such as hafnium chloride (HfCl₄), have been shown to be effective catalysts for the esterification of primary alcohols with carboxylic acids, achieving high yields. ntnu.edu.tw

Table 1: Representative Esterification Conditions for Primary Alcohols

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzoic Acid | 1-Phenylethanol | TiO(acac)₂ | Xylene | Reflux | High | ntnu.edu.tw |

| Carboxylic Acid | Primary Alcohol | HfCl₄·2THF | Toluene (B28343) | Reflux | 91 to >99% | ntnu.edu.tw |

Oxidation pathways to aldehyde and carboxylic acid derivatives.

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions. libretexts.org The partial oxidation to the corresponding aldehyde, 6-(2-(benzyloxy)ethoxy)hexanal, requires mild oxidizing agents to prevent overoxidation to the carboxylic acid. libretexts.org Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). iyte.edu.trjst.go.jp The aldehyde is a valuable intermediate for subsequent reactions such as Wittig reactions or reductive aminations. iyte.edu.trnih.gov

To achieve complete oxidation to the carboxylic acid, 6-(2-(benzyloxy)ethoxy)hexanoic acid, stronger oxidizing agents are typically employed. libretexts.org Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or TEMPO-mediated systems can facilitate this conversion. windows.netgoogle.com The TEMPO/bleach system, for example, is known for its high efficiency in oxidizing primary alcohols to carboxylic acids. windows.net

Table 2: Oxidation Reactions of Primary Alcohols

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(Benzyloxy)propan-1-ol | PCC | 3-(Benzyloxy)propanal | Not Isolated | iyte.edu.tr |

| Primary Alcohol | Dess-Martin periodinane | Aldehyde | - | jst.go.jp |

| Primary Alcohol | TEMPO, NaOCl, NaHCO₃, KBr | Carboxylic Acid | High | windows.net |

| 2-(Hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one | TEMPO | 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | 83% | google.com |

Etherification and amination reactions for chain extension.

The primary hydroxyl group can undergo etherification to form more complex ethers. This can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. A patent describes a related synthesis where 2-benzyloxyethanol is reacted with 1,6-dibromohexane (B150918) in the presence of sodium hydroxide (B78521) and a phase-transfer catalyst to form ({2-[(6-bromohexyl)oxy]ethoxy}methyl)benzene, demonstrating the feasibility of ether formation at a similar structural position. google.com Iron-catalyzed cross-etherification reactions between benzylic and aliphatic alcohols have also been developed as an eco-friendly alternative. acs.org

Reductive amination of the corresponding aldehyde (derived from the oxidation of the alcohol) is a common method for introducing an amino group. This involves reacting the aldehyde with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃). nih.gov Furthermore, direct amination of the alcohol is possible, although less common. A patent discloses the reaction of a derivative, 4-[(1R)-2-amino-1-hydroxyethyl]-2-(hydroxymethyl)phenol, with 6-(2-(benzyloxy)ethoxy)hexylamine, indicating that the core structure can be incorporated into larger molecules via amination pathways. google.com

Transformations and deprotection strategies of the benzyloxy ether moiety.

The benzyloxy group serves as a common protecting group for the ethoxy alcohol functionality. Its removal is a crucial step in many synthetic sequences to liberate the free hydroxyl group.

Catalytic hydrogenation for benzyl (B1604629) group removal.

Catalytic hydrogenation is the most common and efficient method for the deprotection of benzyl ethers. thieme-connect.de This reaction involves treating the compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). google.comscirp.org The process is generally clean and proceeds under mild conditions, such as at room temperature and atmospheric pressure of hydrogen. google.com The benzyl group is cleaved to yield the corresponding alcohol and toluene as a byproduct. This method is highly chemoselective and often compatible with many other functional groups. scirp.org However, in complex molecules, particularly nucleosides, the catalyst can sometimes be poisoned or cause side reactions. researchgate.net

Table 3: Catalytic Hydrogenation for Benzyl Ether Deprotection

| Substrate Type | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Benzyl-protected intermediate | Pd/C, H₂ | Alcohols, THF, neutral or slightly acidic, 10-30°C | Deprotected alcohol | google.com |

| O-Benzyl ether | Pd/C, H₂ | - | Alcohol | scirp.org |

| O-Cbz-protected nucleosides | Pd/C, H₂ | - | Deprotected nucleoside | researchgate.net |

Acid-catalyzed cleavage and alternative deprotection methods.

While catalytic hydrogenation is prevalent, other methods exist for cleaving benzyl ethers. Strong acids can promote the cleavage of benzyl ethers, although this method is often harsh and can affect other acid-labile functional groups in the molecule. york.ac.uk

Alternative deprotection strategies offer milder conditions or different selectivities. For instance, dissolving metal reductions, such as using sodium in liquid ammonia, can cleave benzyl ethers. thieme-connect.de Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is particularly effective for p-methoxybenzyl (PMB) ethers but can also cleave unsubstituted benzyl ethers, albeit more slowly. thieme-connect.de Lewis acids have also been explored for deprotection. A study on the related compound, 6-(benzyloxy)hexan-1-ol, showed that its tert-butyldimethylsilyl (TBS) ether could be deprotected using catalytic amounts of sodium tetrachloroaurate(III) in methanol (B129727), leaving the benzyl ether intact, which highlights the orthogonality of these protecting groups. thieme-connect.comscispace.com

Reactivity and stability of the oligo(ethylene glycol) ether linkage.

The stability of ether linkages is crucial in various applications, and understanding their behavior under different pH and temperature conditions is vital. In general, ether linkages are resistant to hydrolysis, especially when compared to esters. nih.govnih.gov However, their stability can be influenced by the concentration of the solution and the presence of catalysts. For instance, studies on oligo(ethylene glycol) methacrylates have shown that while they are rapidly hydrolyzed in the presence of bases in dilute aqueous solutions, the reaction rate significantly decreases in highly concentrated solutions. nih.govresearchgate.net

Under acidic conditions, the protonation of the ether oxygen makes it a better leaving group, facilitating nucleophilic attack and subsequent cleavage of the C-O bond. masterorganicchemistry.commasterorganicchemistry.com The specific site of cleavage in an unsymmetrical ether like this compound will depend on the reaction mechanism (SN1 or SN2), which is influenced by the substitution pattern of the carbons flanking the ether oxygen. masterorganicchemistry.comlibretexts.org For the primary carbons in the oligo(ethylene glycol) chain, an SN2 mechanism is more likely. masterorganicchemistry.com

The benzyl ether group is susceptible to cleavage under various conditions, including hydrogenolysis and treatment with strong acids or oxidizing agents. organic-chemistry.org Catalytic hydrogenolysis, typically using a palladium catalyst, is a common method for debenzylation and proceeds under relatively mild conditions to yield the corresponding alcohol and toluene. organic-chemistry.org

The table below summarizes the general stability of the ether linkages present in this compound under different conditions, based on the known reactivity of similar structures.

Table 1: General Stability of Ether Linkages in this compound

| Linkage Type | Condition | Stability | Potential Products |

|---|---|---|---|

| Aliphatic Ether | Neutral (pH ~7) | High | No reaction |

| Aliphatic Ether | Basic (e.g., NaOH) | High | No reaction |

| Aliphatic Ether | Strongly Acidic (e.g., HI, HBr) | Low | Cleavage to form corresponding alcohols and alkyl halides. masterorganicchemistry.commasterorganicchemistry.com |

| Benzyl Ether | Hydrogenolysis (e.g., H₂, Pd/C) | Low | Cleavage to form the corresponding alcohol and toluene. organic-chemistry.org |

| Benzyl Ether | Strong Acid (e.g., HBr, BBr₃) | Low | Cleavage to form the corresponding alcohol and benzyl bromide. organic-chemistry.org |

| Benzyl Ether | Oxidizing Agents (e.g., DDQ) | Low | Cleavage to form the corresponding alcohol and benzaldehyde. organic-chemistry.org |

Detailed mechanistic studies of key synthetic and transformation reactions.

Detailed mechanistic studies specifically for this compound are not extensively reported in the literature. However, the mechanisms of its synthesis and key transformations can be inferred from established principles of organic chemistry and studies of analogous reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A plausible synthetic route involves the reaction of 2-(benzyloxy)ethanol (B1666784) with 6-bromohexan-1-ol or a protected version thereof.

A likely two-step synthesis starting from 2-benzyloxyethanol and 1,6-dibromohexane has been reported. uic.edu The first step is a Williamson ether synthesis to form an intermediate, followed by subsequent reaction or deprotection to yield the final product.

Step 1: Formation of the Alkoxide: 2-Benzyloxyethanol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form the corresponding sodium alkoxide. This is a standard acid-base reaction where the hydride ion acts as the base.

Step 2: Nucleophilic Substitution: The resulting alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an excess of 1,6-dibromohexane. The alkoxide attacks one of the carbon atoms bearing a bromine atom, displacing the bromide ion and forming the ether linkage. The use of excess dibromohexane favors the mono-alkylation product.

Step 3: Conversion to the Final Product: The bromo-intermediate is then converted to the final alcohol, for example, by hydrolysis or reaction with a hydroxide source.

Transformation Reactions

A key transformation of this compound is the cleavage of the benzyl ether to deprotect the hydroxyl group.

Catalytic Hydrogenolysis: This is a common method for the deprotection of benzyl ethers. organic-chemistry.org The mechanism involves the following steps:

Adsorption: Both the benzyl ether and hydrogen gas are adsorbed onto the surface of the palladium catalyst.

Oxidative Addition: The palladium metal inserts into the C-O bond of the benzyl ether.

Hydrogenolysis: The adsorbed hydrogen atoms are transferred to the substrate, leading to the cleavage of the C-O bond and the formation of the alcohol and toluene.

Desorption: The products desorb from the catalyst surface, regenerating the active catalyst.

The table below outlines a plausible reaction scheme for the synthesis of this compound.

Table 2: Plausible Synthetic Scheme and Mechanism for this compound

| Step | Reactants | Reagents | Product | Mechanism |

|---|

Applications of 6 2 Benzyloxy Ethoxy Hexan 1 Ol in Advanced Chemical Synthesis and Materials Science

Role as a versatile building block in multi-component and convergent syntheses

The distinct functionalities of 6-(2-(Benzyloxy)ethoxy)hexan-1-ol and structurally similar compounds make them well-suited for sophisticated synthetic strategies such as convergent synthesis, where complex molecules are assembled from smaller, pre-synthesized fragments. The terminal hydroxyl group provides a reactive handle for coupling reactions, while the benzyl (B1604629) ether serves as a robust protecting group that can be removed under specific, mild conditions in the later stages of a synthesis.

In a convergent strategy for the synthesis of polyether ionophore antibiotics, a key fragment, 2(S)-Methyl-2,3(R)-(dimethylmethylenedioxy)-4(S)-methyl-5(R)- and -5(S)-hydroxy-6-(benzyloxy)-n-hexan-1-ol, was utilized. york.ac.uk This building block, featuring a benzyl-protected terminal alcohol on a hexyl chain, demonstrates the strategic importance of such motifs. The benzyl group ensures the stability of the hydroxyl function during the assembly of the carbon skeleton, allowing other transformations to be carried out selectively on different parts of the molecule before its eventual deprotection to reveal the free alcohol for final cyclization or coupling steps. york.ac.uk This approach highlights how benzyl-protected hexanol derivatives serve as crucial intermediates, enabling the efficient and controlled construction of intricate molecular frameworks.

Precursor in the synthesis of complex organic molecules and molecular scaffolds

The dual-functionality of this compound allows it to act as a precursor for more elaborate molecules, where it introduces a defined spacer and a protected hydroxyl group that can be unmasked at a strategic point in a synthetic sequence.

The synthesis of functional intermediates is critical for building large, complex molecules. Compounds like this compound are ideal for creating these intermediates. For instance, related structures such as (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol have been synthesized as key precursors for inhibitors of inositol (B14025) monophosphatase. rsc.orgst-andrews.ac.uk In these syntheses, the benzyloxy group provides essential protection for a key hydroxyl moiety while other parts of the molecule undergo transformation. rsc.orgst-andrews.ac.uk The stability of the benzyl ether to a wide range of reaction conditions allows for multi-step modifications on the molecular scaffold before its selective removal, typically via catalytic hydrogenation, to yield the final, functionalized architecture. rsc.orgst-andrews.ac.uk

In medicinal chemistry and natural product synthesis, the benzyloxy group is a frequently employed strategic element. For example, in the development of potent and selective inhibitors, (2-(benzyloxy)phenyl)methanamine (B111105) derivatives have been synthesized as crucial scaffolds. nih.gov The synthetic strategy involves using the benzyloxy group to mask a phenolic hydroxyl, preventing its interference in subsequent reactions while the rest of the scaffold is constructed.

Similarly, in the total synthesis of grayanane natural products, a key intermediate, (R)-2-(benzyloxy)propionaldehyde, was prepared by protecting a secondary alcohol as a benzyl ether early in the synthetic sequence. beilstein-journals.org This protection strategy is fundamental, as it allows for complex, multi-step transformations, including Wittig reactions and Diels-Alder cycloadditions, to be performed on other parts of the molecule without affecting the protected hydroxyl group. beilstein-journals.org The benzyl group is retained through numerous steps until its planned removal in the final stages to furnish the natural product. This underscores the strategic importance of the benzyloxy moiety in the logical and efficient construction of complex natural product skeletons.

Incorporation into functional materials and macromolecular structures

The defined length and chemical handles of this compound make it an attractive candidate for incorporation into larger macromolecular systems, where it can function as a monomeric unit, a flexible linker, or a spacer element.

The terminal alcohol of this compound and its analogues allows them to serve as initiators or monomers in polymerization reactions. A notable example is in the synthesis of functional poly(phosphoester)s (PPEs). A novel cyclic phosphate (B84403) monomer, 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP), was developed to generate PPEs with protected pendant hydroxyl groups via anionic ring-opening polymerization. utwente.nlrsc.org This monomer is synthesized from 2-(benzyloxy)ethanol (B1666784), a close structural relative of the ethoxyhexanol compound. utwente.nlrsc.org The resulting polymer, poly(BnEEP), contains a benzyl-protected hydroxyl group in each repeating unit. This benzyl group can be cleanly removed by mild catalytic hydrogenation, leaving the polymer backbone intact and yielding a hydrophilic polymer with a high density of pendant hydroxyl groups. utwente.nlrsc.org

Table 1: Polymerization of BnEEP Monomer

| Catalyst | Temperature (°C) | Solvent | Polymerization Time |

|---|---|---|---|

| DBU | 25–40 | DCM or Toluene (B28343) | 2 min – 17 h |

| TBD | 0 | DCM | 2 h |

This table summarizes the conditions for the ring-opening polymerization of the related monomer BnEEP to form functional poly(phosphoester)s. utwente.nl

In the realm of polyesters, the related compound 6-benzyloxy-1-hexanol has been used to synthesize monomers for polymers with tailored properties. It can be reacted with 2-vinylterephthalic acid to form the monomer 2,5-bis[(benzyloxy-hexyl)oxycarbonyl]-styrene. rsc.org This monomer can then be polymerized to create a polystyrene backbone with long, flexible side chains containing the benzyl-protected alcohol, which can be deprotected later for further functionalization. rsc.org

The defined length, flexibility, and chemical handles of molecules like this compound make them excellent choices for use as linkers and spacers in the construction of large, well-defined molecular architectures such as dendrimers. Dendrimers are hyperbranched polymers with a precise structure, and their synthesis often relies on the iterative addition of building blocks.

Structurally related oligoethylene glycol chains with a terminal alcohol and a benzyl ether protecting group are frequently used as flexible linkers in dendrimer synthesis. For example, 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethanol, a longer analogue, is a common building block. nih.gov In a typical synthetic strategy, the terminal alcohol of this linker is converted to a better leaving group (e.g., a tosylate or mesylate) and then reacted with a multifunctional core. The benzyl ether at the other end remains protected. After the linkers are attached to the core, the benzyl groups are removed to reveal new terminal hydroxyls, which can then be used for the next "generation" of dendrimer growth. This iterative process allows for the precise construction of large, complex, and often functional supramolecular assemblies. chemrxiv.org The hexyl chain in this compound would provide a more hydrophobic and rigid spacer compared to purely ethylene (B1197577) glycol-based linkers, allowing for fine-tuning of the properties of the resulting dendrimer.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2(S)-Methyl-2,3(R)-(dimethylmethylenedioxy)-4(S)-methyl-5(R)- and -5(S)-hydroxy-6-(benzyloxy)-n-hexan-1-ol |

| (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol |

| (2-(Benzyloxy)phenyl)methanamine |

| (R)-2-(Benzyloxy)propionaldehyde |

| 2-(2-(Benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP) |

| 2-(Benzyloxy)ethanol |

| 6-Benzyloxy-1-hexanol |

| 2-Vinylterephthalic acid |

| 2,5-bis[(Benzyloxy-hexyl)oxycarbonyl]-styrene |

Surface modification agent and component in self-assembled monolayers.

The structure of this compound makes it a promising candidate for use as a surface modification agent, particularly in the formation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular assemblies that form spontaneously on a solid surface. Alkanethiols on gold are a classic example of this technology, creating well-defined and stable surfaces.

To be used in the formation of SAMs on a gold surface, the terminal hydroxyl group of this compound would first need to be converted into a thiol group. The resulting thiol-terminated molecule could then self-assemble onto a gold substrate. The hexyl chain would provide the necessary van der Waals interactions to drive the formation of a densely packed and ordered monolayer.

The oligo(ethylene glycol) (OEG) moiety, represented here by the ethoxy group, is particularly significant for the properties of the resulting surface. OEG-terminated SAMs are well-known for their ability to resist non-specific protein adsorption. nih.govharvard.eduacs.orgnih.gov This "non-fouling" behavior is attributed to the hydrophilic nature of the OEG chains and their ability to form a tightly bound layer of water molecules, which acts as a barrier to protein adhesion. nih.gov The conformation of the OEG chains, which can be either helical or all-trans, plays a crucial role in the protein-resistant properties of the monolayer and can be influenced by factors such as the length of the OEG chain, the solvent used for deposition, and the temperature. mdpi.comnih.gov

The terminal benzyloxy group of this compound would be exposed at the surface of the SAM. This group can serve several purposes. It can act as a protecting group for a terminal hydroxyl group, which can be later deprotected to allow for further functionalization of the surface. Alternatively, the aromatic benzyloxy group itself can be used to modulate the surface properties, for example, by participating in π-stacking interactions or by providing a site for specific binding events.

The ability to create surfaces with controlled chemical and physical properties is essential for a wide range of applications, including biosensors, medical implants, and microelectronics. The use of molecules like this compound in the formation of SAMs offers a versatile platform for the design of such advanced materials.

| Structural Feature of this compound | Role in Self-Assembled Monolayers | Resulting Surface Property |

|---|---|---|

| Hexanol backbone | Provides alkyl chain for ordered assembly via van der Waals forces. | Formation of a stable and densely packed monolayer. |

| Ethoxy group | Contributes to the formation of a hydrated layer at the surface. | Resistance to non-specific protein adsorption (non-fouling). |

| Benzyloxy group | Acts as a terminal group that can be functionalized or influence surface interactions. | Tunable surface chemistry and potential for specific binding. |

Exploration of catalytic applications, including as a ligand component or chiral auxiliary precursor.

The molecular structure of this compound also suggests its potential for use in catalytic applications, either as a component of a larger ligand structure or as a precursor for the synthesis of a chiral auxiliary.

The terminal hydroxyl group of this compound can serve as an anchoring point for coordination to a metal center. By modifying this hydroxyl group, the molecule can be incorporated into a larger ligand framework. The long, flexible chain of the molecule could influence the steric and electronic environment of the metal center, thereby affecting the activity and selectivity of the catalyst. Long-chain alcohols have been explored in various catalytic transformations, including dehydrogenation and coupling reactions. nsf.govchemrxiv.orgresearchgate.net

While this compound is not itself a chiral molecule, it can serve as a precursor for the synthesis of chiral ligands or auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The hydroxyl group of this compound provides a reactive site where a chiral moiety can be introduced. For example, the alcohol could be esterified with a chiral carboxylic acid, or it could be used as a building block in the synthesis of a more complex chiral ligand. Diols and other polyols are commonly used as starting materials for the synthesis of chiral ligands for asymmetric catalysis. researchgate.net

The benzyloxy group could also play a role in a catalytic context. It could act as a bulky group that influences the stereoselectivity of a reaction, or it could be deprotected to reveal a second hydroxyl group, transforming the molecule into a diol that could then be used to form a bidentate ligand.

The development of new ligands and chiral auxiliaries is a key area of research in catalysis, as it allows for the synthesis of complex molecules with high levels of control over their three-dimensional structure. The versatile structure of this compound makes it a molecule with potential for exploration in this exciting field.

| Potential Catalytic Application | Role of this compound | Key Structural Feature |

|---|---|---|

| Ligand Component | Can be modified to coordinate with a metal center, influencing the catalyst's properties. | Terminal hydroxyl group and flexible chain. |

| Chiral Auxiliary Precursor | Can be functionalized with a chiral group to create a molecule that directs the stereochemistry of a reaction. | Reactive hydroxyl group for chiral modification. |

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 2 Benzyloxy Ethoxy Hexan 1 Ol

High-resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Purity Assessment

High-resolution NMR spectroscopy is the cornerstone for the structural determination of 6-(2-(Benzyloxy)ethoxy)hexan-1-ol, providing detailed information about the atomic framework and the purity of the sample.

One-dimensional (1D) NMR provides the initial and fundamental data for structural analysis. The ¹H NMR spectrum identifies the different types of protons and their electronic environments, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.

¹H and ¹³C NMR: The proton (¹H) NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl, ethoxy, and hexanol moieties, and the hydroxyl proton. The carbon (¹³C) NMR spectrum complements this by showing distinct signals for the aromatic carbons, the benzylic carbon, and the various aliphatic carbons in the ether and alcohol chains. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

| Phenyl (C₆H₅) | ~7.25-7.35 (m, 5H) | ~127.5-138.5 | Aromatic protons and carbons of the benzyl group. |

| Benzyl CH₂ (C₆H₅C H₂) | ~4.50 (s, 2H) | ~73.0 | Methylene protons adjacent to the phenyl ring and oxygen. |

| Ethoxy CH₂ (-OC H₂C H₂O-) | ~3.65 (m, 4H) | ~70.0-71.0 | Methylene protons of the ethoxy group. |

| Hexanol OCH₂ (-OC H₂(CH₂)₄CH₂OH) | ~3.45 (t, 2H) | ~71.5 | Methylene protons adjacent to the ethoxy oxygen. |

| Hexanol CH₂OH (-(CH₂)₅C H₂OH) | ~3.60 (t, 2H) | ~62.5 | Methylene protons adjacent to the hydroxyl group. |

| Hexanol CH₂ chain (-(CH₂)₄-) | ~1.30-1.60 (m, 8H) | ~25.5-32.5 | Methylene protons of the hexanol backbone. |

| Hydroxyl OH | Variable | N/A | Chemical shift is dependent on concentration and solvent. |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.

2D NMR Techniques: Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. ugm.ac.id

COSY (Correlation Spectroscopy): This experiment maps the connectivity between protons that are coupled to each other, typically on adjacent carbons. It would confirm the sequence of methylene groups within the hexanol and ethoxy chains. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is instrumental in connecting the different fragments of the molecule, for instance, by showing a correlation between the benzylic protons (C₆H₅CH ₂) and the carbons of the ethoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide information about the molecule's preferred conformation in solution.

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for a specific reference standard of the analyte. spectroscopyeurope.com For this compound, qNMR can be used to accurately assess its purity by integrating the signals of its specific protons against a certified internal standard of known concentration. The technique can also be applied to determine the average length of polyoxyethylene chains in related compounds by comparing the integral areas of terminal groups with those of the repeating units. spectroscopyeurope.commdpi.com

High-resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of this compound. This allows for the determination of its elemental formula, confirming the molecular formula C₁₅H₂₄O₃ (exact mass: 252.1725).

Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information. libretexts.org Common fragmentation pathways for this molecule under electron ionization would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to an oxygen atom. For the alcohol, this could lead to the loss of the alkyl chain, generating a fragment corresponding to the benzyloxyethoxy portion. For the ether, cleavage can occur on either side of the oxygen atoms. libretexts.org

Loss of a water molecule: Alcohols frequently undergo dehydration, leading to a peak at M-18 (where M is the molecular weight). libretexts.org

Formation of the tropylium (B1234903) ion: A hallmark of benzyl groups, rearrangement and fragmentation often lead to a prominent peak at m/z 91, corresponding to the stable C₇H₇⁺ ion.

Interactive Data Table: Predicted HRMS Fragmentation for this compound

| m/z (Predicted) | Possible Fragment Ion | Formula | Fragmentation Pathway |

| 252.1725 | [M]⁺ | [C₁₅H₂₄O₃]⁺ | Molecular Ion |

| 234.1619 | [M - H₂O]⁺ | [C₁₅H₂₂O₂]⁺ | Loss of water from the alcohol |

| 149.0966 | [C₉H₁₃O₂]⁺ | [BnOCH₂CH₂O]⁺ | Cleavage of the ether-hexanol bond |

| 107.0497 | [C₇H₇O]⁺ | [BnO]⁺ | Cleavage of the benzyl-oxygen bond |

| 91.0548 | [C₇H₇]⁺ | [C₇H₇]⁺ | Formation of the tropylium ion |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. A broad band around 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. Strong C-O stretching bands for the ether and alcohol functionalities would appear in the 1050-1150 cm⁻¹ region. C-H stretching vibrations of the aliphatic chain are observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. theaic.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring-breathing mode of the benzene (B151609) ring, typically give strong signals. mdpi.com The symmetric C-O-C stretching of the ether linkage is also often more prominent in the Raman spectrum than in the IR.

Interactive Data Table: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Functional Group |

| O-H Stretch | 3200-3500 (broad) | IR | Alcohol |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman | Benzyl Group |

| Aliphatic C-H Stretch | 2850-2960 | IR, Raman | Ethoxy & Hexanol Chains |

| C=C Aromatic Stretch | 1450-1600 | IR, Raman | Benzyl Group |

| C-O Stretch | 1050-1150 (strong) | IR | Ether and Alcohol |

Advanced Chromatographic Techniques for Purification, Separation, and Analytical Quantification

Chromatographic methods are indispensable for the purification, separation from impurities, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the compound and for its purification on a larger scale. A reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) would likely be effective for separating the target compound from non-polar or more polar impurities. A UV detector set to monitor the absorbance of the benzene ring (around 254 nm) would be used for detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds. jmchemsci.com For this compound, derivatization of the hydroxyl group (e.g., silylation) may be necessary to increase its volatility and thermal stability. The gas chromatograph separates the components of a mixture, which are then identified by their mass spectra. rsc.org This method is highly sensitive and excellent for detecting and identifying trace impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is particularly useful for analyzing thermally labile or non-volatile compounds and does not require derivatization, making it a direct method for purity assessment and impurity identification.

X-ray Crystallography of Crystalline Derivatives or Co-crystals for Definitive Solid-State Structural Analysis

While this compound is likely a liquid or a low-melting solid at room temperature, X-ray crystallography can provide the most definitive and precise three-dimensional structural information if a suitable crystalline solid can be obtained. researchgate.net This can be achieved by:

Creating a crystalline derivative: The terminal hydroxyl group can be reacted to form a crystalline derivative, such as a benzoate (B1203000) or p-nitrobenzoate ester. The crystal structure of this derivative would confirm the molecular connectivity and provide insight into intermolecular interactions.

Forming co-crystals: Co-crystallization with another molecule that forms strong hydrogen bonds (e.g., a dicarboxylic acid) could induce crystallization.

An X-ray crystallographic analysis would unambiguously determine bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the packing arrangement of molecules in the crystal lattice, which is governed by intermolecular forces like hydrogen bonding (from the OH group) and van der Waals interactions. nih.govresearchgate.net

Thermal analysis (Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)) for assessing thermal stability and phase behavior in material applications.

Thermal analysis techniques are crucial in determining the thermal stability and phase behavior of materials, providing essential data for their application. However, a comprehensive search of publicly available scientific literature and databases did not yield specific Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) data for this compound.

TGA is a method where the mass of a sample is measured over time as the temperature changes. This analysis provides information about the thermal stability and composition of a material. For a compound like this compound, TGA would reveal its decomposition temperature, which is a critical parameter for determining its processing and service temperature limits in potential applications.

DSC is a technique used to measure the amount of heat required to increase the temperature of a sample. It is used to study thermal transitions, such as melting, crystallization, and glass transitions. DSC analysis of this compound would provide insights into its phase behavior, identifying the temperatures at which it transitions from a solid to a liquid or undergoes other phase changes. This information is vital for applications where the material's physical state is important.

While specific experimental data for this compound is not available, the thermal properties of similar poly(ethylene glycol) (PEG) derivatives can offer some general insights. Typically, the thermal stability of such compounds is influenced by the nature of the end groups. The presence of the benzyloxy group might influence the decomposition pathway compared to a simple hydroxyl-terminated PEG.

Without experimental data, a detailed discussion of the thermal properties and the generation of data tables for this compound is not possible. Further research involving empirical testing is necessary to characterize its thermal stability and phase behavior accurately.

Biological Relevance and Mechanistic Research of 6 2 Benzyloxy Ethoxy Hexan 1 Ol Analogues

Investigation of molecular interactions with biomacromolecules (e.g., enzymes, lipids, nucleic acids) in a research context.

The structural characteristics of 6-(2-(Benzyloxy)ethoxy)hexan-1-ol analogues, particularly the lipophilic benzyl (B1604629) group and the flexible ether-containing chain, suggest the potential for significant interactions with various biomacromolecules. Research into related structures provides insights into how these analogues might behave in a biological environment.

The lipophilic nature of the benzyloxy group and the hexanol backbone can facilitate insertion into or association with lipid bilayers, the primary components of cell membranes. This interaction is often a critical factor in the bioavailability and mechanism of action of many drugs. For instance, studies on similar long-chain ether lipids have demonstrated their ability to modulate membrane fluidity and interact with membrane-bound proteins.

In the context of enzymes, the flexible ether chain can allow the molecule to adopt various conformations, potentially fitting into the active or allosteric sites of enzymes. The terminal hydroxyl and the benzyl ether oxygen can act as hydrogen bond acceptors or donors, further stabilizing interactions with amino acid residues within a protein. For example, in the development of antitubercular agents, analogues of PA-824 with varied ether linkers have been synthesized to optimize interactions with the target enzyme. service.gov.uk The length and flexibility of these linkers were found to be crucial for potency, highlighting the importance of the linker's contribution to binding. service.gov.uk

While direct studies on the interaction of this compound with nucleic acids are not extensively documented, the components of this scaffold are present in molecules designed to interact with DNA or RNA. The benzyl group can participate in π-stacking interactions with nucleobases, and the flexible linker can position functional groups for specific interactions within the grooves of nucleic acid helices.

Role as a scaffold or linker in the design and synthesis of probes for biological pathways.

The bifunctional nature of this compound, with a modifiable benzyl group and a terminal hydroxyl group, makes it an ideal scaffold or linker for constructing probes to study biological pathways. These probes often consist of a recognition element, a linker, and a reporter group (e.g., a fluorophore or an affinity tag).

The terminal hydroxyl group provides a convenient handle for attaching other molecules. For instance, it can be converted to an aldehyde, carboxylic acid, or amine, which can then be used in various coupling reactions. This versatility allows for the attachment of reporter groups or other bioactive moieties.

The benzyloxyethoxyhexanol backbone serves as a flexible spacer, separating the recognition element from the reporter group. This separation is often crucial to prevent steric hindrance and to ensure that neither part of the probe interferes with the function of the other. The length and composition of the linker can be tailored to optimize the probe's properties, such as solubility and cell permeability.

An example of a similar linker strategy can be seen in the synthesis of fluorescently-tagged pheromone analogues to study pheromone binding proteins. sfu.ca In this research, a linker with a terminal alkyne was coupled to azide-based fluorescent probes, demonstrating the utility of a flexible chain in constructing tools for biological investigation. sfu.ca Similarly, the synthesis of bifunctional ligands for radiolabeling nanoparticles has utilized polyethylene (B3416737) glycol (PEG)-based linkers to connect a chelating agent to a targeting moiety, underscoring the importance of linkers in creating sophisticated diagnostic and therapeutic agents. uzh.ch

Research into potential molecular targets or mechanisms of action for structural analogues in biochemical studies.

While specific molecular targets for this compound itself are not well-defined, research on its structural analogues has provided insights into their potential biological activities and mechanisms of action. The diverse structures that can be generated using this scaffold have led to the identification of compounds with a range of biological effects.

One area of research has focused on the development of antitubercular agents. Analogues of the drug PA-824, which contains a nitroimidazole core, have been synthesized with various side chains that include benzyloxy ether functionalities. service.gov.uknih.gov The mechanism of action of these compounds involves bioreductive activation of the nitroimidazole group within Mycobacterium tuberculosis. nih.gov Structure-activity relationship studies have shown that modifications to the linker, including the ether chain length and flexibility, significantly impact the drug's efficacy and metabolic stability. service.gov.uk

In the context of cancer research, analogues of quebecol, a polyphenol found in maple syrup, have been synthesized and evaluated for their antiproliferative activity. nih.gov While the core structure is different, the synthetic strategies often involve the use of benzyl-protected intermediates and subsequent debenzylation, a common step in the manipulation of molecules containing the benzyloxy group. nih.gov These studies aim to identify compounds with improved anticancer effects. nih.gov

Furthermore, derivatives of 4-(2-amino-1-hydroxyethyl)phenol, which act as agonists of the β2 adrenergic receptor, have been synthesized using intermediates that share structural similarities with this compound. google.com The benzyloxy group in these syntheses serves as a protecting group for a hydroxyl function while other parts of the molecule are being modified. google.com This highlights the utility of the benzyloxy moiety in the multi-step synthesis of complex, biologically active molecules.

Strategies for bioconjugation utilizing the terminal hydroxyl group or modified benzyloxy moiety.

The chemical handles present in this compound and its analogues offer multiple avenues for bioconjugation, the process of linking a molecule to a biomolecule such as a protein or nucleic acid.

Utilizing the Terminal Hydroxyl Group:

The primary alcohol of the hexanol chain is a versatile functional group for bioconjugation. It can be activated or converted into other reactive groups for subsequent coupling reactions.

Esterification and Etherification: The hydroxyl group can be directly coupled to carboxylic acids or activated acids to form esters, or to alkyl halides to form ethers. This is a straightforward method for attaching small molecules or linkers.

Oxidation to Aldehyde or Carboxylic Acid: The terminal alcohol can be oxidized to an aldehyde or a carboxylic acid. Aldehydes can react with aminooxy or hydrazine (B178648) groups to form oximes and hydrazones, respectively, a reaction known as "aminooxy click chemistry". google.com Carboxylic acids can be activated (e.g., as N-hydroxysuccinimide esters) to react with primary amines on biomolecules to form stable amide bonds.

Conversion to an Amine: The hydroxyl group can be converted to an amine via a two-step process involving conversion to a leaving group (e.g., tosylate) followed by substitution with an azide (B81097) and subsequent reduction. The resulting amine can then be coupled to activated carboxylic acids.

Modification of the Benzyloxy Moiety:

The benzyl group, while often used as a protecting group, can also be modified for bioconjugation.

Debenzylation and Re-functionalization: The benzyl ether can be cleaved through hydrogenolysis to reveal a primary alcohol. This newly exposed hydroxyl group can then be used in the same way as the terminal hydroxyl of the hexanol chain. nih.gov

Aromatic Substitution: The phenyl ring of the benzyl group can be functionalized through electrophilic aromatic substitution to introduce reactive groups, although this is less common and may require harsh conditions.

Click Chemistry Handles: The benzyl group can be synthesized with a "click" handle, such as an alkyne or azide, already incorporated. This allows for highly efficient and specific bioconjugation reactions via copper-catalyzed or strain-promoted alkyne-azide cycloaddition. This approach is exemplified in the synthesis of fluorescent probes for studying pheromone binding proteins. sfu.ca

Structure Property Relationships and Derivative Chemistry of 6 2 Benzyloxy Ethoxy Hexan 1 Ol

Synthesis and characterization of structural analogues with variations in alkyl chain length or ether linkages

The synthesis of structural analogues of 6-(2-(benzyloxy)ethoxy)hexan-1-ol allows for the systematic investigation of how molecular structure influences properties. Key modifications involve altering the length of the n-hexyl chain and the number of ethoxy units in the ether linkage.

A common synthetic route is the Williamson ether synthesis. For instance, analogues with varying alkyl chain lengths, such as 4-(benzyloxy)butan-1-ol and 10-(benzyloxy)decan-1-ol, can be prepared by reacting the corresponding alkanediol (e.g., 1,4-butanediol (B3395766) or 1,10-decanediol) with benzyl (B1604629) chloride in the presence of a base like potassium hydroxide (B78521). researchgate.net This method provides access to a homologous series of benzyloxy-n-alkanols.

Similarly, the ether linkage can be extended. The synthesis of precursors for molecules like 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl-4-methylbenzenesulfonate demonstrates the assembly of oligoethylene glycol chains attached to a benzyl group. cdnsciencepub.com These syntheses often start from di-, tri-, or tetraethylene glycol and involve a monobenzylation step followed by further functionalization. cdnsciencepub.com Solid-phase synthesis has also emerged as a powerful technique for the stepwise construction of polyethylene (B3416737) glycol (PEG) chains, often using a resin functionalized with a 4-benzyloxy benzyl alcohol linker, which enables the creation of monodisperse PEG derivatives. nih.govresearchgate.net

The characterization of these analogues involves standard spectroscopic methods. NMR spectroscopy (¹H and ¹³C) is used to confirm the structure, including the length of the alkyl chain and the number of repeating ether units, while mass spectrometry verifies the molecular weight. researchgate.net

Table 1: Structural Analogues of this compound This interactive table summarizes representative structural analogues with variations in the alkyl and ether chains.

| Compound Name | Structure | Key Variation |

|---|---|---|

| 4-(Benzyloxy)butan-1-ol | Ph-CH₂-O-(CH₂)₄-OH | Shorter alkyl chain (C4) |

| 6-(Benzyloxy)hexan-1-ol | Ph-CH₂-O-(CH₂)₆-OH | Parent alkyl chain (C6) |

| 10-(Benzyloxy)decan-1-ol | Ph-CH₂-O-(CH₂)₁₀-OH | Longer alkyl chain (C10) |

| 2-(2-(Benzyloxy)ethoxy)ethan-1-ol | Ph-CH₂-O-(CH₂CH₂O)₂-H | Shorter ether chain (2 units) |

| This compound | Ph-CH₂-O-CH₂CH₂-O-(CH₂)₆-OH | Parent structure |

| 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethan-1-ol | Ph-CH₂-O-(CH₂CH₂O)₃-H | Longer ether chain (3 units) |

Modifications of the benzyloxy group (e.g., substituted benzyl ethers, alternative protecting groups) and their impact on reactivity and applications

The benzyloxy group is a widely used protecting group for alcohols due to its general stability under many reaction conditions and its facile removal by methods such as catalytic hydrogenolysis. uwindsor.caorganic-chemistry.org Modifying this group by introducing substituents on the phenyl ring or replacing it with other arylmethyl groups can significantly alter the molecule's reactivity and expand its synthetic utility. google.comacs.org

The electronic nature of substituents on the benzyl group has a pronounced effect on the reactivity of the molecule. A systematic study on thioglycoside donors revealed that para-substituted benzyl ethers can fine-tune the donor's reactivity. Electron-donating groups, such as p-methoxy, on the benzyl ether increase the reactivity of the glycosyl donor compared to the unsubstituted benzyl ether. acs.org Conversely, electron-withdrawing groups like p-chloro or p-cyano decrease the donor's reactivity. acs.org This remote electronic effect allows for the strategic "arming" or "disarming" of reactive sites within a molecule, enabling selective chemical transformations.

The use of substituted benzyl ethers also provides alternative deprotection strategies, which is crucial for orthogonal synthesis plans in complex molecules. For example, the p-methoxybenzyl (PMB) ether, while cleavable by hydrogenolysis, can also be selectively removed under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), conditions which typically leave an unsubstituted benzyl ether intact. uwindsor.caorganic-chemistry.org Other alternatives include the 2-nitrobenzyl group, which is photolabile and can be removed with UV light, and highly sterically hindered groups like the triphenylmethyl (trityl) group, which is sensitive to acid. organic-chemistry.orggoogle.com

Table 2: Common Benzyl-Type Protecting Groups and Their Properties This interactive table details various benzyl ethers, their cleavage conditions, and their impact on molecular reactivity.

| Protecting Group | Abbreviation | Common Cleavage Conditions | Impact on Reactivity |

|---|---|---|---|

| Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) uwindsor.ca | Baseline |

| p-Methoxybenzyl | PMB | H₂, Pd/C; DDQ (Oxidative) organic-chemistry.org | Increases reactivity (electron-donating) acs.org |

| p-Chlorobenzyl | PClB | H₂, Pd/C | Decreases reactivity (electron-withdrawing) acs.org |

| p-Cyanobenzyl | PCNB | H₂, Pd/C | Decreases reactivity (electron-withdrawing) acs.org |

| 2-Nitrobenzyl | - | UV Light (Photolysis) organic-chemistry.org | Electron-withdrawing |

| Triphenylmethyl | Tr | Mild Acid | Steric hindrance; very acid-labile google.com |

Systematic study of how structural variations influence synthetic utility and material characteristics